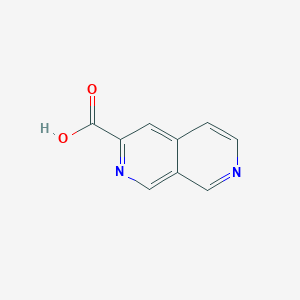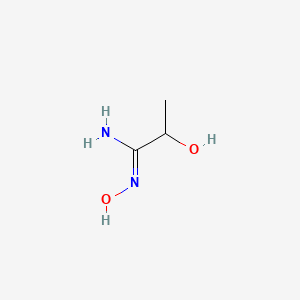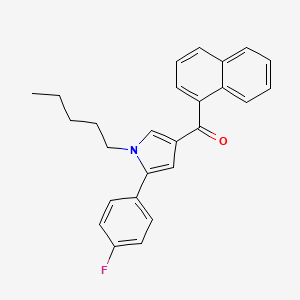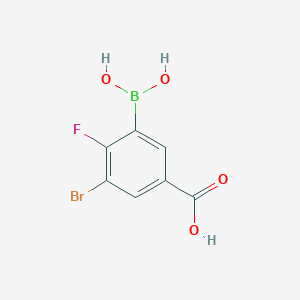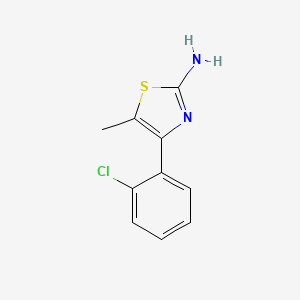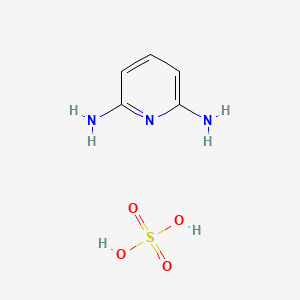
Sodium (Trihydroxy)phenylborate
概要
説明
Sodium (Trihydroxy)phenylborate is a boronic acid derivative with the molecular formula C6H5BNaO3 and a molecular weight of 158.9 g/mol . This compound is known for its white to almost white powder or crystalline appearance . It is used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium (Trihydroxy)phenylborate can be synthesized by reacting phenylboronic acid with sodium hydroxide . The reaction typically involves dissolving phenylboronic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sodium (Trihydroxy)phenylborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include boronic acids, borates, and other boron-containing compounds .
科学的研究の応用
Sodium (Trihydroxy)phenylborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is used in the study of enzyme inhibition and as a tool for probing biological pathways involving boron.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
作用機序
The mechanism of action of Sodium (Trihydroxy)phenylborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, forming stable boron-oxygen or boron-nitrogen bonds. This property makes it useful in catalysis and as a reagent in organic synthesis .
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the sodium ion and additional hydroxyl groups.
Sodium Borohydride: A reducing agent with different reactivity and applications.
Trihydroxyborane: Similar boron-containing compound but without the phenyl group.
Uniqueness: Sodium (Trihydroxy)phenylborate is unique due to its combination of boron, phenyl, and sodium components, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise control of boron chemistry .
特性
IUPAC Name |
sodium;trihydroxy(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BO3.Na/c8-7(9,10)6-4-2-1-3-5-6;/h1-5,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSFEXRXNJDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(O)(O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659805 | |
| Record name | Sodium trihydroxy(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52542-80-0 | |
| Record name | Sodium trihydroxy(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Trihydroxy)phenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium (Trihydroxy)phenylborate interact with the reactants to catalyze the formylation reaction?
A1: While the exact mechanism is still under investigation, the research suggests that this compound facilitates the reaction by activating both the amine and carbon dioxide. [] It is proposed that the borate coordinates with the amine, increasing its nucleophilicity. Simultaneously, the borate may interact with carbon dioxide, activating it towards nucleophilic attack by the amine. This dual activation lowers the energy barrier for the reaction, enabling the formation of formamides under relatively mild conditions.
Q2: What are the advantages of using this compound as a catalyst in this specific reaction compared to other potential catalysts?
A2: The research highlights the use of this compound as a transition metal-free catalyst. [] This is significant as it offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. Additionally, the study demonstrates the potential for borate-based catalysts to promote challenging transformations using carbon dioxide as a readily available and renewable carbon source.
Q3: Are there any limitations or challenges associated with using this compound in this reaction, and what future research directions could be explored?
A3: While the research shows promising results, further investigation is needed to fully understand the reaction mechanism, optimize reaction conditions, and explore the substrate scope of this catalytic system. [] Future studies could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



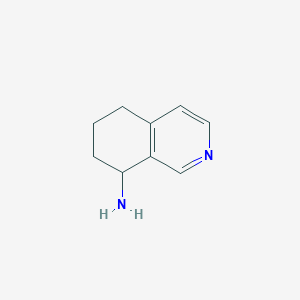
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

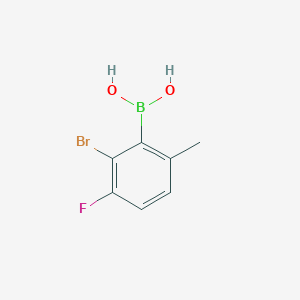
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
